(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C31H30FN3O5 and its molecular weight is 543.595. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
One significant application of compounds similar to (11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide lies in their antibacterial properties. A study by Jinbo et al. (1993) synthesizes and evaluates novel tetracyclic pyridone carboxylic acids, closely related in structure, for their antibacterial activity and inhibitory effects on DNA gyrase from Escherichia coli. They found that these compounds displayed potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial drug development (Jinbo et al., 1993).
Chemosenory Applications
Another area of application is in the development of chemosensors. Zhang et al. (2013) synthesized hexaazatriphenylene derivatives, structurally similar to the compound . These derivatives show ratiometric and colorimetric fluorescence selectivity for Zn2+ ions, with potential applications in environmental monitoring and biological imaging (Zhang et al., 2013).
Inhibitory Activity in Cancer Research
In the field of cancer research, Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, similar in structure, that act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme is critical in DNA damage response and the compounds show potential for therapeutic use in cancer treatment (Degorce et al., 2016).
Radiopharmaceutical Applications
Matarrese et al. (2001) worked on the development of radioligands for peripheral benzodiazepine receptors (PBR) imaging, which is crucial in neurology and oncology. They synthesized novel quinoline-2-carboxamide derivatives labeled with carbon-11, indicating potential in positron emission tomography (PET) imaging (Matarrese et al., 2001).
Cytotoxic Activity
In another cancer-related study, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound of interest. These compounds were tested for cytotoxic activity against various cancer cell lines, revealing potent anti-cancer properties (Deady et al., 2003).
Photophysical Properties
Research by Zhu et al. (2004) on poly(pyrazinoquinoxaline)s, which are related in structure, highlights their potential in electronic and photonic applications due to their high electron affinity and reversible electrochemical reduction (Zhu et al., 2004).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN3O5/c1-37-25-16-22(17-26(38-2)29(25)39-3)34-31-24(30(36)33-21-10-8-20(32)9-11-21)15-19-14-18-6-4-12-35-13-5-7-23(27(18)35)28(19)40-31/h8-11,14-17H,4-7,12-13H2,1-3H3,(H,33,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLMLNGEIVIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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